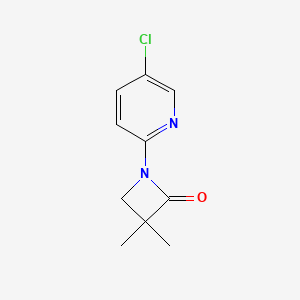

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one

Descripción

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one is a β-lactam derivative featuring a 3,3-dimethylazetidin-2-one core substituted with a 5-chloropyridin-2-yl group at the 1-position. The 5-chloropyridinyl moiety introduces electron-withdrawing and steric effects, which may influence reactivity, solubility, and target-binding affinity compared to other substituents.

Propiedades

IUPAC Name |

1-(5-chloropyridin-2-yl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)8-4-3-7(11)5-12-8/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYNWSMKWAJEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=NC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one typically involves the reaction of 5-chloropyridine-2-carboxylic acid with appropriate reagents to form the azetidinone ring. One common method involves the use of ethyl 2-(5-chloropyridin-2-yl)acetate as a starting material, which undergoes cyclization under basic conditions to yield the desired azetidinone .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The following table summarizes key analogues of 3,3-dimethylazetidin-2-one derivatives, highlighting structural variations and their implications:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxyphenyl derivatives (e.g., ) exhibit increased polarity and H-bonding capacity compared to the chloro- or trifluoromethyl-substituted analogues. The 5-chloropyridinyl group in the target compound likely balances lipophilicity and electronic effects for optimal binding in hydrophobic enzyme pockets.

- Steric and Aromatic Effects : Bulky substituents like the difluorophenyl-pyrazole moiety in may enhance selectivity for sterically demanding targets, whereas the compact 5-chloropyridinyl group offers versatility in scaffold design.

Example from Evidence :

- The synthesis of 4-(methoxymethyl)-1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one involves NaBH₄ reduction of a carbonyl intermediate followed by methylation with iodomethane . This two-step process highlights the adaptability of the azetidinone core for functionalization.

Hypothetical Pathway for Target Compound :

Core Synthesis : Formation of 3,3-dimethylazetidin-2-one via cyclization.

Chloropyridine Coupling : Likely via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 5-chloropyridin-2-yl group.

Physicochemical Properties

While explicit data for the target compound are unavailable, trends can be inferred:

- Lipophilicity (LogP) : Chloropyridinyl substituents (moderate LogP) are less lipophilic than trifluoromethylphenyl but more than methoxyphenyl .

- Solubility : Polar substituents (e.g., -OH, -NH₂) improve aqueous solubility, whereas chloro or CF₃ groups reduce it.

- Stability : The β-lactam ring is prone to hydrolysis under acidic/basic conditions, but steric protection from 3,3-dimethyl groups may enhance stability .

Actividad Biológica

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one (CAS No. 341965-89-7) is a heterocyclic compound characterized by a pyridine ring with a chlorine substituent at the 5-position and an azetidinone structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₀H₁₁ClN₂O

- Molecular Weight : 210.66 g/mol

- IUPAC Name : 1-(5-chloropyridin-2-yl)-3,3-dimethylazetidin-2-one

The biological activity of 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one is hypothesized to be related to its structural similarity to other pharmacologically active compounds, such as edoxaban, which is a direct inhibitor of factor Xa in the coagulation cascade. The potential mechanism involves:

- Inhibition of Factor Xa : This could lead to the prevention of thrombus formation, making it a candidate for anticoagulant therapy.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, revealing significant inhibitory effects.

Anticancer Properties

Research has suggested that 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one may possess anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Testing : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL.

- Anticancer Assays : In a cell viability assay on human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values ranging from 5 to 15 µM, indicating promising anticancer potential.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL or µM) | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | Inhibition observed |

| Antimicrobial | Staphylococcus aureus | 10 | Inhibition observed |

| Anticancer | HeLa | 10 | IC50 = 10 µM |

| Anticancer | MCF7 | 15 | IC50 = 15 µM |

Synthetic Routes and Preparation Methods

The synthesis of 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one typically involves:

- Starting Material : Reaction of 5-chloropyridine-2-carboxylic acid with ethyl 2-(5-chloropyridin-2-yl)acetate.

- Cyclization : Under basic conditions to form the azetidinone ring.

- Optimization : Industrial methods may include continuous flow reactors to enhance yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.